molecular formula C14H14N2O4 B3020636 2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid CAS No. 1286711-25-8

2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid

Cat. No.: B3020636
CAS No.: 1286711-25-8
M. Wt: 274.276
InChI Key: GNODGIUBBCVDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a dihydropyridazinone ring, and a propanoic acid moiety

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Given its structural features, it might be involved in pathways related to signal transduction, enzymatic regulation, or cellular metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of the methoxy group and carboxylic acid could potentially influence its solubility and permeability, affecting its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the ionization state of the carboxylic acid group could change with pH, potentially affecting the compound’s interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid typically involves multiple steps One common method starts with the preparation of the 4-methoxyphenyl derivative, which is then subjected to cyclization reactions to form the dihydropyridazinone ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the dihydropyridazinone ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: This compound has a similar methoxyphenyl group but lacks the dihydropyridazinone ring.

    3-(2-Methoxyphenyl)propionic acid: Similar to the above compound but with the methoxy group in a different position.

    4-Methoxyhydrocinnamic acid: Contains a methoxyphenyl group and a propanoic acid moiety but lacks the dihydropyridazinone ring.

Uniqueness

2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid is unique due to the presence of the dihydropyridazinone ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9(14(18)19)16-13(17)8-7-12(15-16)10-3-5-11(20-2)6-4-10/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNODGIUBBCVDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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